molecular formula C7H4ClN3S B2804228 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-90-7

3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

Cat. No.: B2804228
CAS No.: 887623-90-7
M. Wt: 197.64
InChI Key: GKRUAXQNWYYKBS-UHFFFAOYSA-N
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Description

“3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is a compound with the molecular formula C7H4ClN3S . It is a derivative of the 1,3,4-thiadiazole class of compounds . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

1,3,4-Thiadiazole molecules can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can also afford the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, a pyridine ring, and a chlorine atom . The molecular weight of this compound is 197.64 .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Activity : Novel 1,3,4-thiadiazole derivatives bearing a pyridine moiety have been synthesized and evaluated for their anticancer activity. These compounds showed remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. Molecular docking studies further established their binding modes, suggesting potential therapeutic applications (Abouzied et al., 2022).
  • Antibacterial and Antifungal Properties : The synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole rings has led to compounds with notable antibacterial and antifungal activities. Such properties indicate their potential in developing new antimicrobial agents (El‐Sayed et al., 2008).

Electrochemical Properties

  • Electrochemical Behavior : Compounds synthesized from 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine have been studied for their electrochemical properties. The results highlight their high ionization potentials and good affinity, suggesting applications in materials science and electrochemistry (Tan, Feng, & Peng, 2007).

Potential in Material Science

  • Electrochromic Polymers : The employment of thiadiazolo[3,4-c]pyridine analogs has led to the development of novel donor-acceptor-type electrochromic polymers. These polymers exhibit lower bandgaps, favorable redox activity, and stability, alongside fast switching times. Such characteristics make them promising for applications in smart windows and display technologies (Ming et al., 2015).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Derivatives : Research on the synthesis of heterocyclic derivatives incorporating this compound has yielded a variety of compounds. These include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines, showcasing the versatility of this moiety in organic synthesis. These compounds have potential applications in pharmaceuticals and agrochemicals due to their structural diversity and biological activity potential (Abdelriheem, Zaki, & Abdelhamid, 2017).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” may be similar, but specific data is not available.

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity and anticancer properties . They have been reported to interact with various bacteria strains and human cancer cells .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given the reported antibacterial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with the biochemical pathways essential for the growth and proliferation of bacteria and cancer cells.

Pharmacokinetics

The solubility of a related compound, 1- [5- (3-chloro-phenylamino)-1,2,4-thiadiazol-3-yl]-propan-2-ol, was found to be enhanced in the presence of cyclodextrins . This suggests that similar strategies could potentially improve the bioavailability of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”.

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of these cells.

Properties

IUPAC Name

5-chloro-3-pyridin-3-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUAXQNWYYKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of pyridine-3-carboximidamide hydrochloride (2.00 g, 12.7 mmol) and perchloromethyl mercaptan (1.75 ml, 16.3 mmol) in dichloromethane (40 ml) was added dropwise a solution of sodium hydroxide (3.26 g, 81.5 mmol) in water (6 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give 110 mg (4.38%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
4.38%

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